(9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol is an organic compound belonging to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 9-ethyl-4-methoxycarbazole.
Functionalization: The carbazole core is functionalized at the 3-position using a suitable reagent, such as formaldehyde, under acidic or basic conditions to introduce the methanol group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
(9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methanol group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
(9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The exact mechanism of action of (9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. The methanol group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Ethylcarbazole: Lacks the methanol and methoxy groups, leading to different reactivity and applications.
4-Methoxycarbazole: Lacks the ethyl and methanol groups, affecting its chemical properties.
3-Hydroxycarbazole: Similar structure but with a hydroxyl group instead of a methanol group.
Uniqueness
(9-Ethyl-4-methoxy-9H-carbazol-3-YL)methanol is unique due to the presence of both the methoxy and methanol groups, which can influence its reactivity and potential applications in various fields. The combination of these functional groups can lead to unique chemical behavior and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
874968-90-8 |
---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
(9-ethyl-4-methoxycarbazol-3-yl)methanol |
InChI |
InChI=1S/C16H17NO2/c1-3-17-13-7-5-4-6-12(13)15-14(17)9-8-11(10-18)16(15)19-2/h4-9,18H,3,10H2,1-2H3 |
InChI-Schlüssel |
VMGQMRMZTOLFSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C3=CC=CC=C31)C(=C(C=C2)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.